molecular formula C12H18O B155687 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- CAS No. 1609-25-2

2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-

Cat. No. B155687
CAS RN: 1609-25-2
M. Wt: 178.27 g/mol
InChI Key: LQOBSLHZHXWKAO-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is a cyclic ketone that belongs to the class of organic compounds known as naphthalenes. It is commonly referred to as dihydro-β-ionone and is used in the fragrance industry as a component of perfumes and other scented products. However, recent studies have shown that this compound has potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is not fully understood. However, it is believed that its neuroprotective effects are due to its ability to scavenge free radicals and inhibit oxidative stress. It has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- in lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases and other conditions that affect the nervous system. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several potential future directions for research on 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-. One area of interest is in the development of new treatments for neurodegenerative diseases. Another potential direction is in the study of its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- can be achieved through a variety of methods. One common method involves the reduction of β-ionone with sodium borohydride in the presence of acetic acid. Another method involves the hydrogenation of β-ionone over a palladium catalyst.

Scientific Research Applications

2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where it has been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases.

properties

CAS RN

1609-25-2

Product Name

2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C12H18O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H2,1-2H3

InChI Key

LQOBSLHZHXWKAO-UHFFFAOYSA-N

SMILES

CC1(C2=C(CCCC2)CCC1=O)C

Canonical SMILES

CC1(C2=C(CCCC2)CCC1=O)C

Origin of Product

United States

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